molecular formula C14H22N2O B1378124 1-(4-Benzylmorpholin-2-yl)propan-1-amine CAS No. 1394040-00-6

1-(4-Benzylmorpholin-2-yl)propan-1-amine

Cat. No. B1378124
M. Wt: 234.34 g/mol
InChI Key: GRAAOXUBCOHRGS-UHFFFAOYSA-N
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Description

1-(4-Benzylmorpholin-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1394040-00-6 . It has a molecular weight of 234.34 and its IUPAC name is 1-(4-benzyl-2-morpholinyl)propylamine .


Molecular Structure Analysis

The InChI code for 1-(4-Benzylmorpholin-2-yl)propan-1-amine is 1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 . This indicates the presence of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in each molecule of the compound .


Physical And Chemical Properties Analysis

1-(4-Benzylmorpholin-2-yl)propan-1-amine is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .
  • Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Serotoninergic Affinity

  • Scientific Field: Neurochemistry
  • Application Summary: The compound has been assessed for in vitro affinity on serotoninergic 5-HT 1A R by radioligand binding assays .
  • Methods of Application: The affinity was tested using [3H]-8-OH-DPAT in rat cerebral cortex membranes .
  • Results: The results of this study are not specified in the source .

Synthesis of Pharmaceutically Relevant Compounds

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
  • Methods of Application: The synthesis was carried out using immobilised whole-cell biocatalysts with ®-transaminase activity .
  • Results: The ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAOXUBCOHRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CN(CCO1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylmorpholin-2-yl)propan-1-amine

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